C.I. Reactive blue 28
Description
Contextual Significance in Industrial and Environmental Chemistry
In the industrial sector, particularly in the textile industry, C.I. Reactive Blue 28 is valued for its ability to form strong covalent bonds with fibers like cotton and silk, resulting in excellent color fastness. vividglobalinds.com This property is attributed to its reactive group, which allows it to chemically bind to the hydroxyl groups of cellulosic fibers under alkaline conditions. The dye is known for producing a blue-purple hue and exhibits high light fastness. worlddyevariety.comchemicalbook.com
From an environmental perspective, the widespread use of this compound has led to concerns regarding its presence in industrial effluents. The incomplete exhaustion and fixation of the dye during the dyeing process result in colored wastewater, which poses a significant environmental challenge. scribd.compjoes.com Consequently, a substantial body of research is dedicated to developing effective methods for the removal and degradation of this dye from aqueous solutions. pjoes.comimist.ma
Overview of Current Research Trajectories for this compound
Current research on this compound is multifaceted. One major area of investigation is the optimization of dyeing processes to enhance fixation efficiency and reduce effluent contamination. scribd.com Another significant research trajectory focuses on the development of advanced oxidation processes and biological treatment methods for the decolorization and mineralization of the dye in wastewater. pjoes.comnih.gov Studies have explored the use of various techniques, including electro-oxidation, ultrasound/H₂O₂ treatment, and biodegradation by bacterial consortia. nih.gov Furthermore, researchers are investigating the synthesis of novel reactive dyes with improved environmental profiles and the potential for using this compound as a model compound to study dye-fiber interactions and degradation pathways. google.com
Chemical and Physical Properties
| Property | Value |
| CI Name | This compound |
| CAS Number | 12225-45-5 |
| Molecular Structure | Single azo class |
| Color | Blue-purple |
| Applications | Dyeing and printing of cotton and silk |
Table compiled from information in vividglobalinds.comworlddyevariety.comchemicalbook.commahavirdyes.comindiamart.com
Research Findings on Degradation and Removal
| Treatment Method | Efficiency | Key Findings |
| Electro-Oxidation | 99.9% removal | Optimal performance at pH 3–5 with NaCl. |
| Ultrasound/H₂O₂ | Faster than anthraquinone (B42736) dyes | The azo group is susceptible to radical cleavage. |
| Bacterial Consortium (SCP) | 92% decolorization of 100 ppm dye in 96h | Glycerol was used as a cost-effective co-substrate. nih.gov |
| Bioadsorption (Duckweed) | Up to 96% removal | Lemna gibba powder proves to be an effective bioadsorbent. imist.ma |
Properties
CAS No. |
12225-45-5 |
|---|---|
Molecular Formula |
C20H30Cl4Rh2 10* |
Origin of Product |
United States |
Synthesis Pathways and Reaction Mechanisms of C.i. Reactive Blue 28
Advanced Synthetic Routes and Precursor Chemistry
The industrial production of C.I. Reactive Blue 28 is a multi-step process rooted in fundamental organic chemistry principles. The synthesis is designed to build the complex chromophore and incorporate the reactive group that enables its characteristic covalent bonding with textile substrates.
Diazotization and Coupling Reaction Investigations
The core of this compound's chromophore is formed through a sequence of diazotization and coupling reactions. This process begins with an aromatic amine, which is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a subsequent coupling reaction with a nucleophilic coupling component, typically an aromatic compound rich in electrons.
The synthesis often involves the diazotization of an aromatic amine precursor. This diazonium salt is then coupled with a suitable coupling component to form the final azo dye structure. The specific precursors are chosen to yield the desired blue shade and to incorporate the necessary functional groups for reactivity.
Role of Key Intermediates in Synthesis
A crucial intermediate in the synthesis of many vinyl sulfone reactive dyes, a class to which this compound belongs, is 2-[(4-amino-2,5-dimethoxyphenyl)sulphonyl]ethyl hydrogen sulfate (B86663). This intermediate contains the precursor to the reactive vinyl sulfone group. In the final stages of dye synthesis or during the dyeing process under alkaline conditions, this group is converted into the highly reactive vinyl sulfone moiety, which can then form a covalent bond with the hydroxyl groups of cellulose (B213188).
| Step | Reaction Type | Reactants | Product |
| 1 | Diazotization | Aromatic Amine, Nitrous Acid | Diazonium Salt |
| 2 | Azo Coupling | Diazonium Salt, Coupling Component | Azo Chromophore |
| 3 | Incorporation of Reactive Group | Azo Chromophore, Precursor to Vinyl Sulfone | This compound |
Mechanistic Investigations of Covalent Bonding with Cellulosic Substrates
The defining characteristic of reactive dyes is their ability to form strong, permanent covalent bonds with the fibers they are designed to color. researchgate.net In the case of this compound and other vinyl sulfone dyes, this bonding occurs with the hydroxyl groups present in cellulosic fibers like cotton.
Under alkaline conditions, typically achieved by adding sodium carbonate or a similar base to the dyebath, two key reactions take place. Firstly, the precursor to the reactive group on the dye molecule, the sulfatoethylsulfone group, undergoes an elimination reaction to form the highly electrophilic vinyl sulfone group. Secondly, the hydroxyl groups on the cellulose fiber are deprotonated to form nucleophilic cellulosate anions.
The cellulosate anion then attacks the activated double bond of the vinyl sulfone group in a Michael-type nucleophilic addition reaction. This results in the formation of a stable ether linkage, covalently bonding the dye molecule to the cellulose polymer chain. This strong bond is responsible for the excellent wash fastness properties of fabrics dyed with this compound.
Exploration of Nucleophilic Substitution and Addition Reactions
The fixation of this compound to cellulose is a prime example of a nucleophilic addition reaction. ncsu.edu The electron-withdrawing sulfone group polarizes the vinyl group, making the terminal carbon atom susceptible to attack by the nucleophilic cellulosate ion. wordpress.com
However, a competing reaction that can occur during the dyeing process is the hydrolysis of the reactive dye. In this reaction, the vinyl sulfone group reacts with hydroxide (B78521) ions present in the alkaline dyebath instead of the cellulose fiber. This results in the formation of a non-reactive hydroxyethylsulfone derivative of the dye, which can no longer bind to the fiber and is subsequently washed off, contributing to effluent color. Optimizing dyeing conditions is therefore crucial to maximize the fixation rate and minimize hydrolysis.
Comparative Analysis of Reactivity with Other Reactive Dye Classes
This compound, being a vinyl sulfone (VS) dye, exhibits different reactivity characteristics compared to other classes of reactive dyes, such as those based on monochlorotriazine (MCT) or dichlorotriazine (DCT) reactive groups.
| Reactive Dye Class | Reactive Group Type | Fixation Mechanism | Typical Fixation Conditions |
| Vinyl Sulfone (e.g., this compound) | Activated Double Bond | Nucleophilic Addition | Alkaline, Moderate Temperature |
| Monochlorotriazine (MCT) | Halogenated Heterocycle | Nucleophilic Substitution | Higher Temperature, Alkaline |
| Dichlorotriazine (DCT) | Halogenated Heterocycle | Nucleophilic Substitution | Lower Temperature, Alkaline |
Dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes and can be fixed at lower temperatures. ncsu.edu Vinyl sulfone dyes, like this compound, offer a good balance of reactivity and stability, allowing for fixation at moderate temperatures. The choice of reactive dye class often depends on the specific application method (e.g., exhaust dyeing, cold pad-batch) and the desired properties of the final dyed product. The azo-based structure of this compound generally provides brighter hues compared to anthraquinone-based reactive blues.
Advanced Analytical and Characterization Methodologies for C.i. Reactive Blue 28 Studies
Spectroscopic Techniques for Monitoring Dye Behavior and Degradation
Spectroscopic methods are fundamental in the study of reactive dyes, providing valuable insights into their electronic and structural properties.
UV-Visible spectroscopy is a primary tool for quantifying C.I. Reactive Blue 28 and monitoring its degradation. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region, which is directly related to its concentration in a solution. For this compound, the λmax is observed at approximately 572 nm, attributed to the chromophoric azo (–N=N–) and carbonyl (–C=O) groups within its structure. nih.gov The degradation or decolorization of the dye is tracked by the decrease in the intensity of this peak. nih.gov During bioconversion processes, a significant decrease in the 572 nm peak is accompanied by the emergence of new peaks in the UV range, typically between 210 and 225 nm, indicating the formation of degradation intermediates. nih.gov
This technique is also instrumental in studying the aggregation behavior of reactive dyes in aqueous solutions. Dye molecules tend to self-associate into dimers and higher-order aggregates, a phenomenon influenced by factors like concentration, temperature, and the presence of electrolytes. primescholars.com This aggregation can lead to shifts in the absorption spectrum. The formation of "H-aggregates," characterized by a parallel, plane-to-plane stacking of dye molecules, typically results in a blue-shift (hypsochromic shift) of the absorption band. primescholars.comrsc.org Conversely, "J-aggregates," with a head-to-tail arrangement, can cause a red-shift (bathochromic shift). By analyzing these spectral shifts, the nature and extent of dye aggregation can be inferred. primescholars.com
| Parameter | Value/Observation | Technique | Reference |
| Maximum Absorbance (λmax) | 572 nm | UV-Visible Spectroscopy | nih.gov |
| Degradation Indicator | Decrease in absorbance at 572 nm | UV-Visible Spectroscopy | nih.gov |
| Intermediate Formation | Appearance of new peaks at 210-225 nm | UV-Visible Spectroscopy | nih.gov |
| Aggregation Behavior | Spectral shifts (blue or red shifts) | UV-Visible Spectroscopy | primescholars.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule and tracking their transformation during degradation. By comparing the FTIR spectra of the parent dye with its degradation products, the cleavage of specific bonds and the formation of new chemical moieties can be determined.
In the analysis of this compound, the FTIR spectrum of the original dye shows a number of characteristic absorption bands. A key band for monitoring degradation is the one associated with the N=N stretching of the azo bond, which appears around 1548 cm⁻¹. nih.gov The disappearance or significant reduction of this peak is a clear indicator of the cleavage of the azo linkage, which is the primary step in the decolorization of the dye. nih.gov Studies have shown a marked difference between the spectrum of the parent dye, which may exhibit around 19 distinct bands, and the spectrum of its degradation products, which shows fewer bands, particularly in the fingerprint region (500–1500 cm⁻¹). nih.gov This simplification of the spectrum points to the breakdown of the complex dye molecule into smaller, simpler structures. nih.gov For other reactive dyes, similar analyses have confirmed the disappearance of peaks related to sulfoxide (B87167) (S=O) groups and changes in the regions corresponding to N-H and C-O stretching, further evidencing the structural transformation of the dye molecules.
| Functional Group | Characteristic FTIR Peak (cm⁻¹) | Observation during Degradation | Reference |
| Azo Bond (N=N stretch) | ~1548 | Disappearance | nih.gov |
| Fingerprint Region | 500-1500 | Significant changes, reduction in band complexity | nih.gov |
| Sulfoxide (S=O) | ~1052 | Disappearance (in similar dyes) | |
| N-H and C-O groups | Various | Changes in stretching and bending vibrations |
Chromatographic Separations and Mass Spectrometric Identification
Chromatographic techniques are essential for separating the complex mixtures that result from dye synthesis and degradation, while mass spectrometry provides definitive identification of the separated components.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating and quantifying its degradation products. The most common mode of separation is reversed-phase HPLC, utilizing a C18 column.
For purity analysis, a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid to adjust the pH to around 2.5, is employed to separate the main dye component from any impurities or by-products. In degradation studies, HPLC is used to monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to intermediate products. By using a diode-array detector (DAD), UV-Visible spectra of each separated peak can be obtained, aiding in the preliminary identification of the compounds. For instance, in the bacterial degradation of this compound, LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) analysis has led to the identification of degradation products, with one potential intermediate being 1-naphthylamine. nih.gov Quantitative analysis of the degradation products can be achieved by creating calibration curves for known standards.
| Parameter | Typical Conditions | Purpose | Reference |
| Column | C18 (Reversed-Phase) | Separation | |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | Elution | semanticscholar.org |
| pH Adjustment | Trifluoroacetic acid (to pH ~2.5) | Improve peak shape, separation | |
| Detection | Diode-Array Detector (DAD), Mass Spectrometry (MS) | Identification and Quantification | nih.gov |
While this compound itself is a large, non-volatile molecule, its degradation can produce smaller, more volatile intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation and identification of these volatile compounds. uga.edu The major limitation of GC-MS is that the analytes must be thermally stable and volatile enough to be vaporized in the GC inlet without decomposition. uga.edu
In the context of azo dye degradation, GC-MS is frequently used to identify aromatic amines (such as aniline (B41778) and its derivatives) and other small organic molecules that are formed following the cleavage of the azo bond and subsequent reactions. ohsu.edunih.gov For analysis, the aqueous sample containing the degradation products is typically extracted with an organic solvent (e.g., dichloromethane), dried, and then injected into the GC-MS system. nih.gov The components are separated based on their boiling points and polarity on the GC column, and then fragmented and detected by the mass spectrometer, which provides a unique mass spectrum for each compound, allowing for its definitive identification by comparison with spectral libraries.
Electrophoretic and Other Advanced Separation Techniques for Dye Analysis
Capillary Electrophoresis (CE) has emerged as a rapid and efficient method for the analysis of reactive dyes and their hydrolysis products. researchgate.net This technique offers high resolution and requires minimal sample and reagent volumes. scilit.com CE separates charged molecules in a narrow capillary under the influence of an electric field. It is particularly well-suited for analyzing the different forms of a reactive dye that can exist in a dyebath: the original, unreacted form; the highly reactive vinylsulfone form (for vinylsulfone dyes like this compound); and the hydrolyzed, inactive form. researchgate.net
Studies on various reactive dyes have demonstrated that a simple background electrolyte, such as a 20 mM borate (B1201080) buffer at pH 9.3, often supplemented with an additive like sodium dodecyl sulfate (B86663) (SDS) to improve resolution, can effectively separate these different species. researchgate.net The application of CE allows for the real-time monitoring of the dyeing process, providing valuable information on dye activation and hydrolysis rates. researchgate.netresearchgate.net Other advanced techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) are also being explored for the separation and identification of highly polar reactive dyes without the need for ion-pairing agents. researchgate.net
Quantitative Assessment of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) for Mineralization Monitoring
The comprehensive evaluation of the degradation of this compound, particularly through advanced oxidation processes (AOPs), necessitates monitoring the extent of mineralization. Mineralization refers to the complete conversion of the parent organic dye molecule into simpler inorganic species, primarily carbon dioxide (CO₂), water (H₂O), and inorganic ions. Two key aggregate parameters, Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), are indispensable for this assessment.
Defining the Roles of TOC and COD
TOC is a direct measure of the total amount of carbon bound in organic compounds within a sample. It is a robust indicator of mineralization because a decrease in TOC directly corresponds to the conversion of organic carbon into CO₂, signifying the complete destruction of the organic pollutant. conicet.gov.ar
COD, on the other hand, is an indirect measure of the amount of organic matter. It quantifies the amount of oxygen required to chemically oxidize both organic and inorganic pollutants in water. While a reduction in COD indicates the oxidation of the dye and its byproducts, it doesn't always equate to complete mineralization. conicet.gov.ar Partial oxidation of the parent dye into smaller organic intermediates can lead to a decrease in COD, while the TOC value might remain relatively unchanged until these intermediates are fully mineralized. conicet.gov.ar For this reason, monitoring both parameters provides a more detailed picture of the degradation pathway and efficiency.
Research Findings from Analogous Reactive Dyes
Specific research data on the TOC and COD analysis for this compound is limited in the available literature. However, extensive studies on structurally similar anthraquinone (B42736) and other reactive dyes provide valuable insights into the application and interpretation of these analytical methods.
For instance, in studies involving the degradation of C.I. Reactive Blue 19 , a closely related anthraquinone dye, researchers have consistently used TOC and COD to evaluate the efficacy of various AOPs. In one such study using ozonation and UV/ozonation, the distinction between color removal and mineralization was evident. After 90 minutes of treatment, the UV/O₃ process achieved a COD removal of 57% and a TOC removal of 27%, indicating that while a significant portion of the organic content was oxidized, complete mineralization was a slower process. icrc.ac.ir Another study on Reactive Blue 19 using copper nanoparticles reported a maximum reduction of 88.23% in COD and 86.77% in TOC after 50 minutes, demonstrating a high degree of mineralization under those specific conditions. pjoes.com
Similarly, research on C.I. Reactive Blue 4 highlights the use of TOC and COD to assess photoelectrochemical degradation. The removal of TOC was monitored over time at different current densities to verify the extent of mineralization during the treatment process. scielo.br
The data from these studies on analogous compounds underscores the critical role of TOC and COD analysis. The percentage of removal for both parameters is a key metric for comparing the efficiency of different treatment technologies, as shown in the table below, which summarizes findings for various reactive dyes.
Table 1: Comparative TOC and COD Removal for Various Reactive Dyes Using Different Treatment Processes
| Reactive Dye | Treatment Process | TOC Removal (%) | COD Removal (%) | Reference |
|---|---|---|---|---|
| C.I. Reactive Blue 19 | UV/Ozonation (90 min) | 27% | 57% | icrc.ac.ir |
| C.I. Reactive Blue 19 | Ozonation (90 min) | 19% | 47% | icrc.ac.ir |
| C.I. Reactive Blue 19 | Catalytic (Cu-NPs, 50 min) | 86.77% | 88.23% | pjoes.com |
| C.I. Reactive Blue 220 | Ozonolysis (30 min) | 24.74% | 47.56% | researchgate.net |
| C.I. Reactive Red 141 | Fenton-like (Fe-ZSM-5, 2h) | Not Reported | 81% | scispace.com |
These methodologies and findings, while not specific to this compound, establish a clear framework for how its mineralization would be scientifically assessed and validated. Any comprehensive study on the degradation of Reactive Blue 28 would necessarily involve the rigorous application of TOC and COD analysis to move beyond simple decolorization metrics and quantify true mineralization.
Environmental Remediation and Degradation Research on C.i. Reactive Blue 28
Advanced Oxidation Processes (AOPs) for C.I. Reactive Blue 28 Degradation
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.
Photocatalytic Degradation Mechanisms and Efficiencies
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, which upon activation by light of a suitable wavelength, generates electron-hole pairs. These charge carriers initiate a series of redox reactions that produce ROS, leading to the degradation of organic pollutants.
Role of Semiconductor Nanocatalysts (e.g., Metal Oxides, Composite Materials)
Semiconductor nanocatalysts are central to the photocatalytic degradation of dyes. Metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied due to their high photocatalytic activity, chemical stability, and cost-effectiveness. nih.govnih.govmdpi.com The efficiency of these nanocatalysts is attributed to their electronic structure, which allows for the generation of electron-hole pairs when irradiated with photons of energy equal to or greater than their bandgap. researchgate.net
For instance, in the degradation of reactive dyes, ZnO nanoparticles have demonstrated high photocatalytic activity under UV irradiation. nih.govnih.gov Similarly, TiO₂ has been extensively used for the photocatalytic degradation of various reactive blue dyes. mdpi.comresearchgate.net The general mechanism involves the excitation of the semiconductor, leading to the formation of hydroxyl radicals that attack the dye molecule.
Composite materials, which involve the combination of two or more materials, are being developed to enhance photocatalytic efficiency. These composites can improve charge separation, reduce electron-hole recombination, and extend the light absorption range into the visible spectrum. nih.gov While specific studies on this compound using composite photocatalysts are not extensively detailed in the available research, the principles from studies on other reactive dyes suggest potential for enhanced degradation.
Photo-Fenton and Sono-photocatalytic Systems
The Photo-Fenton process is a powerful AOP that combines UV light with the Fenton reaction (Fe²⁺ + H₂O₂). The UV irradiation enhances the production of hydroxyl radicals and facilitates the regeneration of the Fe²⁺ catalyst, thereby accelerating the degradation of organic pollutants. mdpi.com Research on the treatment of this compound has shown that the Photo-Fenton process is more effective than the sono-Fenton process. mdpi.com
Sono-photocatalysis, which integrates ultrasound with photocatalysis, offers another avenue for enhanced degradation. The acoustic cavitation generated by ultrasound can increase the mass transfer of pollutants to the catalyst surface and generate additional radicals, leading to a synergistic effect. While specific data on sono-photocatalytic degradation of this compound is limited, studies on other reactive dyes have demonstrated the potential of this combined approach.
Kinetic Modeling and Degradation Pathway Elucidation
The kinetics of photocatalytic degradation of reactive dyes often follow pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model. scispace.com This model relates the rate of degradation to the concentration of the dye and the surface coverage of the catalyst. Kinetic studies are crucial for understanding the reaction mechanism and for designing efficient reactor systems.
The elucidation of degradation pathways is complex and involves the identification of intermediate products formed during the breakdown of the parent dye molecule. Techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose. For azo dyes, the degradation pathway typically involves the cleavage of the azo bond (–N=N–), followed by the fragmentation of the resulting aromatic amines into smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions. jabsonline.org While a detailed degradation pathway for this compound is not yet fully elucidated in the literature, the general principles of azo dye degradation provide a foundational understanding.
Influence of Operational Parameters (pH, Catalyst Loading, Initial Dye Concentration, Temperature)
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters.
pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the dye molecule. For many reactive dyes, acidic conditions are favorable for photocatalytic degradation. mdpi.com For instance, in the Photo-Fenton process for this compound, an acidic pH is generally preferred. mdpi.com
Catalyst Loading: The concentration of the photocatalyst is a critical parameter. An increase in catalyst loading generally increases the number of active sites, leading to a higher degradation rate. However, beyond an optimal concentration, the turbidity of the solution can increase, leading to light scattering and a reduction in the catalyst's photoactivation. researchgate.net
Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. At low concentrations, the degradation rate is typically proportional to the dye concentration. However, at higher concentrations, the catalyst surface can become saturated with dye molecules, and the penetration of light through the solution can be reduced, leading to a decrease in the degradation efficiency. researchgate.netresearchgate.net
Temperature: Temperature can influence the reaction rate. A moderate increase in temperature can enhance the reaction kinetics. However, excessively high temperatures can be counterproductive, for example, by promoting the recombination of charge carriers in photocatalysis or the decomposition of H₂O₂ in Fenton-based processes. nih.gov
| Parameter | General Effect on Degradation Efficiency |
| pH | Optimal range is often acidic for Fenton and Photo-Fenton processes. |
| Catalyst Loading | Increases to an optimal point, then decreases due to light scattering. |
| Initial Dye Concentration | Efficiency generally decreases with increasing concentration. |
| Temperature | Moderate increase can enhance kinetics, but high temperatures can be detrimental. |
Fenton and Photo-Fenton Processes for Oxidative Decolorization
The Fenton process (Fe²⁺/H₂O₂) is a classic AOP that has been effectively used for the decolorization of textile wastewater. The reaction generates hydroxyl radicals, which are highly effective in breaking the chromophoric groups of dye molecules. researchgate.net
The Photo-Fenton process (UV/Fe²⁺/H₂O₂) is an enhancement of the Fenton process. The addition of UV light significantly accelerates the degradation rate by promoting the photoreduction of Fe³⁺ back to Fe²⁺, thus ensuring a continuous catalytic cycle and generating additional hydroxyl radicals. mdpi.comnih.gov Studies on this compound have demonstrated that the Photo-Fenton process leads to a higher degradation rate compared to the sono-Fenton process. mdpi.com The efficiency of both Fenton and Photo-Fenton processes is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. mdpi.comnih.gov
| Process | Key Components | General Efficiency |
| Fenton | Fe²⁺ + H₂O₂ | Effective for decolorization. |
| Photo-Fenton | UV + Fe²⁺ + H₂O₂ | Higher degradation rates than Fenton. |
| Sono-Fenton | Ultrasound + Fe²⁺ + H₂O₂ | Less effective than Photo-Fenton for this compound. mdpi.com |
Adsorption-Based Removal Strategies for this compound
Adsorption is a widely used, effective, and economical technology for dye removal, involving the accumulation of dye molecules onto the surface of a solid adsorbent. mdpi.com
A variety of novel materials have been developed and characterized for the adsorption of reactive blue dyes. These include:
Nanohydroxyapatite (HAp): Both uncalcined and calcined forms of HAp nanopowders have been shown to be effective adsorbents for RB19. High removal rates of over 95% were achieved at an acidic pH of 3. sciendo.comresearchgate.net
Nano-Carbon Material (N-CM): A nano-carbon adsorbent synthesized from citric acid and zinc gluconate demonstrated a high adsorption capacity for RB19, achieving up to 79.54 mg/g removal from a 90 mg/L solution. The adsorption mechanism involves π-π stacking and hydrogen bonding. nih.gov
Chitosan (B1678972)/MgO Composite: A composite film made from chitosan and nanosized magnesium oxide exhibited a very high maximum adsorption capacity for RB19, reaching 512.82 mg/g at 38 °C. researchgate.net
Modified Bentonite (B74815): Natural bentonite clay modified with 1,6-diamino hexane (B92381) (DAH) has been successfully used as an adsorbent for RB19, with optimal performance observed at a highly acidic pH of 1.5. researchgate.net
Powdered Activated Carbon (PAC): PAC is a conventional but effective adsorbent. Studies show it can effectively remove RB19, with an optimal pH of 2. neptjournal.com
These materials are typically characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis to understand their surface chemistry, morphology, and surface area, which are crucial for adsorption performance. researchgate.netazaruniv.ac.ir
Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.
The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface, has been found to provide the best fit for the equilibrium data of RB19 adsorption on several novel adsorbents, including nanohydroxyapatite, nano-carbon material (N-CM), and chitosan/MgO composites. sciendo.comnih.govresearchgate.netresearchgate.net This indicates that the adsorption process primarily involves the formation of a single layer of dye molecules on the adsorbent surface. The maximum monolayer adsorption capacity (q_max) is a key parameter derived from the Langmuir model. For instance, the q_max of uncalcined nanohydroxyapatite for RB19 was found to be 90.09 mg/g, while for N-CM it was 116.01 mg/g. sciendo.comnih.gov
The Freundlich model , which is an empirical model for adsorption on heterogeneous surfaces, has also been applied. The Freundlich constant n provides an indication of the favorability of the adsorption process. For the adsorption of RB19 onto N-CM, the 1/n value was less than 1, indicating favorable adsorption. nih.gov
| Adsorbent | Max. Adsorption Capacity (q_max, mg/g) | Temperature (°C) | Reference |
|---|---|---|---|
| Uncalcined Nanohydroxyapatite | 90.09 | 20 | sciendo.com |
| Calcined Nanohydroxyapatite | 74.97 | 20 | sciendo.com |
| Nano-Carbon Material (N-CM) | 116.01 | 25 | nih.gov |
| Chitosan/MgO Film | 408.16 | 18 | researchgate.net |
| Chitosan/MgO Film | 512.82 | 38 | researchgate.net |
Adsorption kinetic studies are crucial for understanding the rate of dye uptake and the underlying mechanism of the adsorption process.
The pseudo-second-order (PSO) kinetic model has been shown to best describe the adsorption kinetics of RB19 on a wide range of adsorbents, including nanohydroxyapatite, powdered activated carbon, chitosan/MgO composites, and modified bentonite. sciendo.comresearchgate.netresearchgate.netneptjournal.comicm.edu.pl The excellent fit of the PSO model, characterized by high correlation coefficients (R² > 0.99), suggests that the rate-limiting step may be a chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.govicm.edu.pl
To further elucidate the diffusion mechanism, the intraparticle diffusion model is often applied. For the adsorption of RB19 onto nanohydroxyapatite, the plots were not linear over the entire time range, indicating that intraparticle diffusion is not the sole rate-limiting step. icm.edu.pl The process often involves multiple stages: an initial rapid external surface adsorption, followed by a slower intraparticle diffusion phase, and finally an equilibrium stage. icm.edu.pl The activation energy (Ea) calculated from kinetic data can help differentiate between physical and chemical adsorption. For RB19 on nanohydroxyapatite, the Ea values were below 40 kJ/mol, suggesting the process is likely physically controlled, despite the good fit of the PSO model. icm.edu.pl
| Adsorbent | Best Fit Kinetic Model | Key Finding | Reference |
|---|---|---|---|
| Nanohydroxyapatite | Pseudo-second-order | Calculated qe values matched experimental values well. | sciendo.comicm.edu.pl |
| Nano-Carbon Material (N-CM) | Pseudo-second-order | R² value ≥ 0.995, suggesting chemisorption. | nih.gov |
| Powdered Activated Carbon (PAC) | Pseudo-second-order | Satisfactorily represented the adsorption kinetics. | neptjournal.com |
| Chitosan/MgO Film | Pseudo-second-order | Best described the equilibrium adsorption data. | researchgate.net |
| Modified Bentonite | Pseudo-second-order | Agreed very well with experimental results. | researchgate.net |
Thermodynamic Analysis of Adsorption Processes
The thermodynamic feasibility and the nature of the adsorption process for removing this compound (also known as Reactive Blue 19) from aqueous solutions have been investigated using key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into whether the adsorption process is spontaneous, endothermic or exothermic, and the degree of randomness at the solid-liquid interface.
Studies on the adsorption of Reactive Blue 19 onto activated carbon have shown that the process is endothermic, as indicated by a positive enthalpy change (ΔH°). jcsp.org.pk This suggests that an increase in temperature favors the adsorption process. jcsp.org.pk The positive value for the change in entropy (ΔS°) indicates increased randomness at the solid-solution interface during adsorption. The Gibbs free energy change (ΔG°) for the adsorption of Reactive Blue 19 has been found to be negative at the temperatures studied, confirming the spontaneous nature of the adsorption process. jcsp.org.pk The magnitude of ΔH° can also suggest the type of adsorption; values less than 84 kJ/mol are generally indicative of a physical adsorption process. jcsp.org.pk
Table 1: Thermodynamic Parameters for the Adsorption of this compound
| Adsorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
|---|---|---|---|---|---|
| Activated Carbon | 303 | -1.75 | 32.54 | 113.16 | Spontaneous, Endothermic |
| Activated Carbon | 313 | -2.88 | 32.54 | 113.16 | Spontaneous, Endothermic |
| Activated Carbon | 323 | -4.01 | 32.54 | 113.16 | Spontaneous, Endothermic |
Note: Data is illustrative and compiled from findings reported in scientific literature. jcsp.org.pk
Parametric Optimization of Adsorption Systems (pH, Temperature, Adsorbent Dose, Contact Time, Ionic Strength)
The efficiency of removing this compound via adsorption is heavily dependent on several operational parameters. Optimizing these factors is crucial for developing effective industrial-scale wastewater treatment technologies. nih.gov
pH: The pH of the aqueous solution is a critical factor, as it influences the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like Reactive Blue 28, adsorption is generally more favorable at lower pH values. neptjournal.comdeswater.com At acidic pH, the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction between the surface and the anionic dye molecules. deswater.com Studies have shown an effective pH for Reactive Blue 19 removal to be around 2. neptjournal.com
Temperature: As indicated by thermodynamic studies, temperature can significantly impact adsorption. For endothermic processes, an increase in temperature enhances the removal efficiency and the adsorption capacity of the adsorbent. jcsp.org.pkmdpi.com This is often attributed to the increased mobility of the dye molecules and a possible swelling effect on the internal structure of the adsorbent. mdpi.com
Adsorbent Dose: The amount of adsorbent used directly affects the percentage of dye removal. Increasing the adsorbent dosage generally leads to a higher removal efficiency due to the greater availability of active adsorption sites. neptjournal.comresearchgate.net However, an optimal dose must be determined, as beyond a certain point, the increase in removal efficiency becomes marginal, and the adsorption capacity per unit mass of adsorbent may decrease. neptjournal.com
Contact Time: The time required to reach adsorption equilibrium is another important parameter. The removal of the dye is typically rapid in the initial stages as abundant active sites are available on the adsorbent surface. The rate of adsorption then slows down as the sites become saturated, eventually reaching a state of equilibrium. For Reactive Blue 19, quasi-equilibrium has been observed to be attained within 3 hours using powdered activated carbon. neptjournal.com
Ionic Strength: The presence of salts in textile wastewater can influence the adsorption process. The effect of ionic strength depends on the nature of the adsorbent and the dye. In some cases, an increase in ionic strength can decrease adsorption efficiency due to the competition between the salt ions and the dye molecules for the active sites.
Table 2: Optimization of Parameters for Adsorption of this compound
| Parameter | Optimal Condition/Trend | Rationale |
|---|---|---|
| pH | Acidic (e.g., pH 2) | Enhances positive surface charge on adsorbent, increasing electrostatic attraction with anionic dye. neptjournal.comdeswater.com |
| Temperature | Increasing Temperature (for endothermic processes) | Increases dye molecule mobility and may swell adsorbent structure, favoring adsorption. jcsp.org.pkmdpi.com |
| Adsorbent Dose | Optimized based on concentration (e.g., 0.2 g/L) | Provides sufficient active sites for high removal efficiency without excessive material use. neptjournal.com |
| Contact Time | Sufficient time to reach equilibrium (e.g., 3 hours) | Ensures maximum dye uptake as the system moves from rapid initial adsorption to equilibrium. neptjournal.com |
Biological and Enzymatic Degradation Approaches for this compound
Biological methods, utilizing the metabolic capabilities of microorganisms and their enzymes, are considered eco-friendly and cost-effective alternatives for the remediation of dye-contaminated effluents. researchgate.net
Microbial Biodegradation by Bacterial and Fungal Strains
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. These microbes can break down the complex dye structure into simpler, less toxic compounds. researchgate.netmdpi.com
Fungal strains, particularly white-rot fungi, are highly effective due to their non-specific extracellular ligninolytic enzyme systems. academicjournals.org Species such as Aspergillus sp. and Trametes villosa have shown significant decolorization capabilities for reactive dyes. academicjournals.orgresearchgate.net For instance, Aspergillus sp. has been reported to achieve high color removal under acidic conditions (pH 3). academicjournals.org
Bacterial degradation of azo dyes often involves an initial anaerobic reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. researchgate.net These intermediates can then be further mineralized under aerobic conditions. researchgate.net The bacterial strain Pseudomonas aeruginosa OS4, isolated from textile wastewater, has been identified as efficient in the bioremoval of Reactive Blue dye. researchgate.net Other bacteria such as Enterococcus faecalis have also shown the ability to decolorize reactive dyes. researchgate.net
Enzymatic Decolorization (e.g., Laccase, Peroxidase, Azoreductase Systems)
The degradation of this compound can be achieved by using isolated enzymes, which offers advantages such as higher specificity and faster reaction rates. The primary enzymes involved are oxidoreductases. researchgate.netresearchgate.net
Laccase: Laccases are multi-copper oxidases that are particularly effective in degrading anthraquinone (B42736) dyes like this compound. nih.gov They catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Laccase produced by the fungus Trametes hirsuta has been shown to effectively degrade anthraquinonic dyes. nih.gov The efficiency of laccase can be enhanced by the use of redox mediators. nih.gov
Peroxidase: Peroxidases, such as lignin (B12514952) peroxidase, are also involved in the degradation process, particularly in the aerobic phase following an initial anoxic treatment. researchgate.net These enzymes use hydrogen peroxide to oxidize substrates.
Azoreductase: This enzyme is key in the bacterial degradation of azo dyes, but it also plays a role in the initial reduction steps for other dye types under anoxic conditions. researchgate.netresearchgate.net Azoreductase catalyzes the reductive cleavage of azo bonds, which is often the first and rate-limiting step in the decolorization process. researchgate.netijlret.com
Bioreactor Design and Operational Parameters for Enhanced Degradation
For practical application in wastewater treatment, microbial and enzymatic degradation processes are carried out in bioreactors. The design and operation of these reactors are critical for maximizing degradation efficiency.
A common and effective approach is the use of sequential or dual-stage bioreactors that combine anoxic/anaerobic and aerobic conditions. researchgate.netresearchgate.net In a prototype bioreactor designed for Reactive Blue dye, an initial anoxic phase was used to promote decolorization via azoreductase activity, followed by an aerobic phase where enzymes like lignin peroxidase were induced to degrade the resulting aromatic intermediates. researchgate.net This sequential treatment resulted in almost total removal of the dye. researchgate.net
Immobilizing microbial cells or enzymes on a support material within the bioreactor is another strategy to enhance performance. nih.gov Immobilization can protect the biocatalysts from harsh environmental conditions, increase their stability, and allow for easier separation and reuse, which is particularly beneficial for continuous treatment processes. nih.gov
Evaluation of Biodegradability of Degradation Products (e.g., BOD/COD ratios)
A crucial aspect of any degradation process is to ensure that the resulting intermediate or final products are less toxic and more biodegradable than the parent dye compound. The biodegradability of the treated effluent is often assessed by measuring the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). researchgate.net
The ratio of BOD to COD (BOD/COD) serves as a biodegradability index. rjeec.ro A low BOD/COD ratio (typically < 0.3) indicates that the wastewater contains a high proportion of non-biodegradable substances. rjeec.ro An increase in the BOD/COD ratio after treatment suggests that the complex dye molecules have been broken down into simpler organic compounds that are more amenable to further biological treatment. sdewes.org A BOD/COD ratio higher than 0.5 indicates that the wastewater is fairly biodegradable and can be effectively treated by conventional biological processes. rjeec.ro Monitoring this ratio is essential to confirm the detoxification and mineralization of this compound during the treatment process. Studies have shown that a decrease in COD after microbial degradation signifies the mineralization of the dye. pjoes.com
Biotransformation Pathways and metabolite Identification
The biodegradation of this compound (RB 28), a reactive azo dye, has been the subject of research focusing on its breakdown by microbial consortia. One such study successfully utilized a bacterial consortium composed of Stenotrophomonas acidaminiphila APG1, Cellulomonas sp. APG4, and Pseudomonas stutzeri APG2 to decolorize and degrade RB 28. nih.govnih.gov The analysis of the degradation products through Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) has provided insights into the plausible biotransformation pathway. nih.govnih.gov
The initial step in the degradation process is believed to be the reductive cleavage of the azo bond (–N=N–), a characteristic feature of azo dyes. This enzymatic action, likely facilitated by azoreductases present in the bacteria, leads to the breaking of the chromophore and the formation of various aromatic amine intermediates. The degradation pathway proposed based on the identified metabolites suggests a multi-step process.
Following the azo bond cleavage, further enzymatic modifications such as deamination, desulfonation, and hydroxylation likely occur, leading to the formation of smaller, less complex molecules. The identification of these intermediate metabolites is crucial for understanding the complete mineralization process and for assessing the potential toxicity of the breakdown products.
The table below summarizes the key aspects of the biotransformation of this compound by the bacterial consortium as identified through research. nih.govnih.gov
| Aspect | Description |
| Microbial Consortium | Stenotrophomonas acidaminiphila APG1, Cellulomonas sp. APG4, Pseudomonas stutzeri APG2 |
| Initial Degradation Step | Reductive cleavage of the azo bond |
| Key Enzymes (presumed) | Azoreductases |
| Analytical Technique | Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) |
| Observed Transformations | Decolorization and formation of aromatic amine intermediates |
It is important to note that the complete mineralization of the dye into carbon dioxide and water is the ultimate goal of bioremediation. The identification of the biotransformation pathway and the resulting metabolites is a critical step in evaluating the effectiveness of a microbial system for the complete detoxification of this compound. Further research is needed to fully elucidate the entire degradation pathway and to identify all the transient intermediates.
Hybrid and Integrated Remediation Systems for Enhanced Efficiency
To overcome the limitations of individual treatment methods for the remediation of this compound and other recalcitrant dyes, hybrid and integrated systems that combine different physical, chemical, and biological processes have been developed. These systems aim to leverage the strengths of each method to achieve higher degradation efficiency, complete mineralization, and reduced treatment time.
Advanced Oxidation Processes (AOPs) are frequently integrated with biological treatments. AOPs, such as ozonation, Fenton, and photo-Fenton processes, utilize highly reactive hydroxyl radicals (•OH) to rapidly break down the complex structure of the dye molecules. researchgate.netresearchgate.net However, AOPs can be energy-intensive and may not always lead to complete mineralization, sometimes producing toxic intermediates.
A sequential or combined approach with biological treatment offers a more robust solution. In such systems, an initial chemical oxidation step can be used to break down the recalcitrant dye into more biodegradable intermediates. These less complex molecules can then be more readily mineralized by microorganisms in a subsequent biological treatment stage. This integration can lead to a significant reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).
Some of the hybrid and integrated systems investigated for the treatment of reactive dyes, including those similar to this compound, are:
Ozonation-Biological Treatment: Ozonation can effectively decolorize the dye effluent by attacking the chromophoric groups. The resulting byproducts are often more amenable to biological degradation.
Fenton/Photo-Fenton-Biological Treatment: The Fenton process (using Fe²⁺ and H₂O₂) and the photo-Fenton process (which incorporates UV light) are powerful AOPs for dye degradation. researchgate.net Coupling these with a biological step can ensure the complete removal of organic pollutants.
Ultrasound/H₂O₂: The application of ultrasound in the presence of hydrogen peroxide has been investigated for the decolorization of this compound. researchgate.net This sonochemical method can enhance the production of hydroxyl radicals, leading to dye degradation. researchgate.net
Photocatalysis-Biological Treatment: This approach uses a photocatalyst (like TiO₂) and a light source to generate reactive oxygen species for dye degradation. The partially oxidized products can then be treated biologically.
The table below presents an overview of different hybrid and integrated systems and their potential for enhanced efficiency in treating reactive dye effluents.
| Hybrid/Integrated System | Mechanism | Advantages |
| Ozonation-Biological | Ozonation for initial breakdown, followed by microbial mineralization. | High decolorization efficiency, enhanced biodegradability. |
| Fenton/Photo-Fenton-Biological | AOP for rapid degradation of complex structures, followed by biological polishing. | Effective for recalcitrant dyes, potential for high COD and TOC removal. researchgate.net |
| Ultrasound/H₂O₂ | Sonochemical generation of hydroxyl radicals for dye degradation. | Enhanced degradation rates. researchgate.net |
| Photocatalysis-Biological | Photocatalytic oxidation of dye molecules into more biodegradable compounds. | Potential for using solar light, reducing operational costs. |
The efficiency of these integrated systems depends on various factors, including the type of dye, its concentration, the specific operating conditions of each process (e.g., pH, catalyst dosage, reaction time), and the microbial consortium used in the biological stage. Research continues to optimize these hybrid systems to develop cost-effective and environmentally friendly solutions for the treatment of wastewater containing this compound and other persistent organic pollutants.
Interactions with Substrates and Complex Media in Research Contexts
Dye-Fiber Interactions and Fixation Mechanisms on Cellulosic Materials
C.I. Reactive Blue 28 is classified as a vinyl sulfone dye. The fixation of these dyes onto cellulosic materials such as cotton, viscose, and linen involves the formation of a stable, covalent bond between the dye molecule and the fiber. dixonchew.co.uk This chemical bond is responsible for the high wash fastness properties characteristic of reactive dyes.
The fixation process is typically carried out under alkaline conditions. The alkali, such as sodium carbonate, catalyzes the reaction by activating the hydroxyl groups (-OH) on the cellulose (B213188) polymer. pravindyechem.net This activation involves the deprotonation of the cellulosic hydroxyl groups, rendering them nucleophilic. The vinyl sulfone group of the dye, in its activated form, then acts as an electrophile. The reaction proceeds via a nucleophilic addition mechanism, where the ionized hydroxyl group of the cellulose attacks the double bond of the vinyl sulfone group. biosynth.com This results in the formation of a permanent ether linkage between the dye and the fiber.
The efficiency of this fixation is influenced by several factors, including pH, temperature, and the presence of electrolytes. biosynth.com Higher temperatures and alkaline pH generally increase the rate of both dye-fiber reaction and the competing hydrolysis of the dye with water. Electrolytes are used to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface in the aqueous dye bath, thereby promoting dye uptake. biosynth.com
Adsorption onto Environmental Matrices and Sorption Mechanisms
The presence of reactive dyes like this compound in industrial effluents necessitates research into their removal from wastewater. Adsorption onto various environmental matrices, such as activated carbon, is a widely studied method. The sorption mechanisms are influenced by the physicochemical properties of both the dye and the adsorbent material.
Studies on the adsorption of similar reactive dyes, such as Remazol Brilliant Blue R, onto activated carbon have shown that the process is dependent on factors like pH, initial dye concentration, and temperature. researchgate.net The adsorption process is often well-described by isotherm models such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorbent surface and the affinity of the dye for it. dixonchew.co.ukresearchgate.net
The kinetics of adsorption are frequently found to follow a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. researchgate.net This involves the sharing or exchange of electrons between the dye molecules and the surface of the adsorbent. The sorption process can be multifaceted, involving not only electrostatic interactions but also van der Waals forces and hydrogen bonding. For instance, at acidic pH, the surface of activated carbon can become positively charged, enhancing the adsorption of anionic dyes like this compound through electrostatic attraction. academicjournals.org
Interactive Data Table: Adsorption Parameters for a Similar Reactive Dye (Remazol Brilliant Blue-R) on Walnut Shell Activated Carbon researchgate.net
| Isotherm Model | Parameter | Value |
| Langmuir | qmax (mg g-1) | 54.38 |
| Langmuir | KL (L mg-1) | 0.238 |
| Langmuir | RL | 0-1 |
| Kinetic Model | ||
| Pseudo-second-order | Fits the data well |
Note: This data is for Remazol Brilliant Blue-R, a closely related vinyl sulfone dye, and serves as a representative example of the adsorption behavior of this class of dyes.
Interactions with Biological Macromolecules in Biochemical Research
The reactive nature of the vinyl sulfone group in dyes like this compound also makes them useful tools in biochemical research, particularly for the modification and study of proteins. scispace.com Vinyl sulfone dyes can react with nucleophilic amino acid residues on the surface of proteins, such as the thiol group of cysteine and the amino group of lysine, through a Michael-type addition reaction. scispace.com This covalent modification allows for the labeling of proteins with a chromophoric tag, facilitating their detection and characterization.
These reactions can be performed under physiological conditions, which helps to preserve the biological activity of the protein. scispace.com The selectivity of the reaction can be influenced by the pH; at neutral or slightly alkaline pH, the reaction with the more nucleophilic thiol groups of cysteine is generally favored over the reaction with amino groups. scispace.com
Furthermore, some reactive dyes have been shown to interact with the nucleotide-binding sites of certain enzymes. For example, a study on the interaction of Remazol Brilliant Blue R with lactate (B86563) dehydrogenase (LDH) and (Na+ + K+)-ATPase demonstrated that the dye could inhibit the activity of these enzymes. researchgate.net This inhibitory effect suggests that the dye can act as a ligand that specifically binds to the cofactor or substrate binding sites, making it a useful probe for studying enzyme structure and function. researchgate.net The ability of such dyes to mimic the structure of nucleotides like ATP allows them to be used in affinity chromatography for the purification of nucleotide-dependent enzymes. researchgate.net
Theoretical and Computational Studies of C.i. Reactive Blue 28
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of dye molecules. researchgate.net These calculations provide a fundamental understanding of the relationship between a dye's molecular structure and its properties, such as color, stability, and reactivity with fibers.
For a molecule like C.I. Reactive Blue 28, DFT can be used to determine its optimized molecular geometry, detailing bond lengths and angles with high accuracy. semanticscholar.org A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the wavelength of maximum absorption (λmax), which dictates its color. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
Reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict how the dye will interact with other molecules. These descriptors include:
Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate electrons.
Chemical Hardness and Softness: These concepts help in understanding the stability and reactivity of the molecule.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic or electrophilic attack on the dye molecule. tandfonline.com This is particularly important for reactive dyes, as it helps identify which parts of the molecule are most likely to react with the hydroxyl groups of cellulose (B213188) fibers. sustainability-directory.com
By performing these calculations, researchers can screen potential dye structures and modifications to enhance desired properties like color intensity and fixation efficiency before undertaking expensive and time-consuming synthesis and experimentation. tandfonline.com
| Calculated Parameter | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; correlates with the dye's color. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrostatic interactions with fibers. |
| Fukui Functions | Identifies the reactive sites on the dye molecule for covalent bond formation with the substrate. tandfonline.com |
| Calculated Absorption Spectra (TD-DFT) | Predicts the λmax and thus the perceived color of the dye in different solvents. mdpi.com |
Molecular Dynamics Simulations of Dye-Substrate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of how the dye molecule interacts with a substrate, typically cellulose for cotton dyeing. These simulations model the dye-fiber system in a solvated environment, allowing researchers to observe the processes of adsorption, diffusion, and the initial stages of fixation at an atomistic level. sustainability-directory.comnih.gov
An MD simulation for this compound and cellulose would typically involve these steps:
System Setup: A model of the cellulose surface is constructed, and one or more dye molecules are placed in a simulation box filled with water molecules to replicate the dye bath.
Force Field Application: A suitable force field is chosen to describe the interactions between all atoms in the system. This includes bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions.
Simulation Run: The system is allowed to evolve over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for each atom.
From these simulations, several key insights can be extracted:
Binding Affinity: The strength of the interaction between the dye and the cellulose can be quantified by calculating the binding free energy. This helps to understand the dye's substantivity to the fiber. researchgate.net
Interaction Mechanisms: MD simulations can reveal the specific types of intermolecular forces that dominate the dye-fiber interaction, such as hydrogen bonding, electrostatic interactions between the anionic sulfonate groups on the dye and the substrate, and van der Waals forces. sustainability-directory.comresearchgate.net
Conformational Changes: The simulations show how the dye molecule and the cellulose polymer chains might change their shape upon interaction, which can influence the accessibility of reactive sites.
Role of Water and Ions: The explicit modeling of water and ions (like those from salts used in dyeing) allows for a detailed investigation of their role in mediating or shielding interactions between the dye and the fiber. researchgate.net
These simulations are crucial for understanding the initial, non-covalent adsorption phase of the dyeing process, which is a prerequisite for the subsequent covalent bond formation. sustainability-directory.com
Modeling of Dyeing Processes and Color Yield Prediction
Beyond the molecular level, theoretical models are used to describe the macroscopic behavior of the dyeing process and to predict outcomes like color yield. mdpi.com These models often take the form of mathematical equations that relate key process variables to the final quality of the dyed fabric.
A study on the color yield of this compound in a two-phase pad-steam dyeing process employed factorial design and polynomial regression to create such a model. researchgate.netsid.ir The goal was to understand how steaming temperature, steaming time, and alkali concentration affect the final color yield, which is typically measured by the Kubelka-Munk function (K/S).
The process involves:
Factorial Design: A set of experiments is designed where the key variables (factors) are varied systematically at different levels. researchgate.net
Data Collection: Cotton cloth is dyed according to the experimental design, and the color yield (K/S value) is measured for each sample.
Regression Modeling: The collected data is used to fit a mathematical model, often a polynomial equation, that describes the relationship between the input variables and the output (color yield). Orthogonal polynomial regression was found to be particularly effective for this compound. researchgate.net
The resulting model can be represented by a response surface, which is a 3D graph that visualizes how the color yield changes as two of the process variables are altered. researchgate.net These models are powerful predictive tools that allow dyers to determine the optimal conditions to achieve a desired shade with maximum efficiency, minimizing the use of energy, water, and chemicals. sid.ir They can also be combined with artificial intelligence techniques like artificial neural networks (ANN) to predict the non-linear behavior of dyeing processes with high accuracy. scispace.comresearchgate.net
| Experiment Run | Steaming Temperature (°C) | Steaming Time (s) | Alkali Concentration (g/L) | Observed Color Yield (K/S) |
|---|---|---|---|---|
| 1 | Low | Low | Low | (Experimental Result) |
| 2 | High | Low | Low | (Experimental Result) |
| 3 | Low | High | Low | (Experimental Result) |
| 4 | High | High | Low | (Experimental Result) |
| 5 | Low | Low | High | (Experimental Result) |
| 6 | High | Low | High | (Experimental Result) |
| 7 | Low | High | High | (Experimental Result) |
| 8 | High | High | High | (Experimental Result) |
Predictive Models for Degradation Pathways and Reaction Intermediates
The environmental impact of reactive dyes is a significant concern, and predictive models are being developed to understand how dyes like this compound degrade in wastewater treatment processes. These models aim to identify the degradation pathways and the various reaction intermediates that may be formed, some of which could be more toxic than the parent dye.
The degradation of reactive dyes is often studied using Advanced Oxidation Processes (AOPs), such as the photo-Fenton (UV/H₂O₂/Fe²⁺) and sono-Fenton (US/H₂O₂/Fe²⁺) processes, which have been specifically investigated for this compound. tsijournals.com Computational models can complement these experimental studies in several ways:
Predicting Sites of Attack: Quantum chemical calculations (like those described in section 6.1) can predict the sites on the dye molecule most susceptible to attack by reactive species like hydroxyl radicals (•OH), which are generated during AOPs. For azo dyes, the chromophoric azo bond (–N=N–) is often a primary target, leading to decolorization. mdpi.com
Simulating Reaction Mechanisms: Computational tools can be used to model the step-by-step breakdown of the dye molecule. This helps in proposing plausible degradation pathways.
Identifying Intermediates: The models can predict the structures of the intermediate compounds formed as the dye molecule is fragmented. These predictions are invaluable for guiding analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are used to experimentally detect and identify these intermediates in treated wastewater. nih.govresearchgate.net
By combining computational predictions with experimental analysis, a comprehensive picture of the dye's degradation can be built. This knowledge is essential for designing more effective wastewater treatment strategies that ensure the complete mineralization of the dye into harmless substances like CO₂, H₂O, and inorganic salts, and for assessing the potential toxicity of the effluent during the treatment process. nih.gov
Future Research Directions and Emerging Trends for C.i. Reactive Blue 28
The trajectory of C.I. Reactive Blue 28, like many reactive dyes, is increasingly shaped by the global push for sustainability, efficiency, and environmental stewardship. Future research is pivoting towards greener manufacturing processes, more effective remediation technologies, and the integration of advanced computational tools to optimize the dye's lifecycle.
Q & A
Basic: What are the standard methods for characterizing the purity and structural integrity of C.I. Reactive Blue 28 in experimental setups?
To ensure reproducibility, researchers must employ a combination of spectroscopic and chromatographic techniques. UV-Vis spectroscopy (200–800 nm) is used to confirm the dye’s λmax and detect aggregation behavior in aqueous solutions . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (adjusted to pH 2.5 with trifluoroacetic acid) separates and quantifies impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, with peaks compared to reference data in the Colour Index . For purity, elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Basic: How should researchers design adsorption kinetics experiments to evaluate the interaction of this compound with cellulose fibers?
A robust experimental design includes:
- Control variables : pH (4–11), ionic strength (0–0.5 M NaCl), and temperature (25–60°C) to mimic industrial dyeing conditions .
- Sampling intervals : Collect aliquots at 5, 10, 20, 30, and 60 minutes to capture rapid initial adsorption followed by equilibrium.
- Quantification : Use UV-Vis spectroscopy at λmax (e.g., 620 nm for this compound) with a calibration curve (R² ≥ 0.995).
- Data modeling : Fit data to pseudo-first-order (for physisorption) and pseudo-second-order (for chemisorption) kinetics. Report residuals and R² values to validate models .
Advanced: How can researchers resolve contradictions in reported adsorption capacities of this compound across different studies?
Contradictions often arise from variability in experimental conditions or characterization methods. To address this:
- Standardize protocols : Adopt ISO 105-C06 for dyeing procedures to ensure consistency in fiber pretreatment, liquor ratios, and fixation time .
- Cross-validate data : Compare adsorption capacities under identical pH, ionic strength, and temperature conditions. Use ANOVA to assess statistical significance of discrepancies .
- Characterize substrate variability : Measure the crystallinity index (via XRD) and surface charge (via zeta potential) of cellulose fibers, as these properties critically influence dye uptake .
Advanced: What methodological strategies are effective in controlling variables such as ionic strength and surfactant presence when studying the aggregation behavior of this compound?
- Ionic strength : Use a buffer system (e.g., phosphate buffer, pH 7) to maintain constant ionic strength. Monitor conductivity to detect deviations .
- Surfactant interactions : Pre-mix nonionic surfactants (e.g., Triton X-100) with the dye solution for 30 minutes before introducing fibers. Measure critical micelle concentration (CMC) via surface tension assays to avoid confounding aggregation effects .
- Dynamic light scattering (DLS) : Quantify hydrodynamic diameter changes in dye-surfactant complexes to correlate aggregation states with adsorption efficiency .
Basic: What are the best practices for ensuring reproducibility in dye-fixation studies involving this compound?
- Detailed documentation : Record exact dye concentrations, fixation times, and washing protocols (e.g., soap concentration, temperature).
- Replicate trials : Perform triplicate runs under identical conditions and report mean ± standard deviation.
- Reference controls : Include a known reactive dye (e.g., C.I. Reactive Red 195) as a positive control to validate fixation efficiency .
Advanced: How can researchers critically evaluate the validity of thermodynamic parameters (ΔH, ΔS) derived from adsorption studies of this compound?
- Van’t Hoff analysis : Plot ln(Kd) vs. 1/T (K⁻¹) across 25–60°C. Ensure linearity (R² ≥ 0.95) to validate assumptions of constant ΔH and ΔS .
- Compensate for aggregation : At high temperatures, dye aggregation may skew results. Use DLS to confirm monodisperse solutions before analysis .
- Compare with calorimetry : Validate ΔH values using isothermal titration calorimetry (ITC) for direct measurement of enthalpy changes .
Advanced: What statistical approaches are recommended for analyzing variability in dye exhaustion rates under different experimental conditions?
- Multivariate analysis : Apply principal component analysis (PCA) to identify dominant factors (e.g., pH, surfactant type) affecting exhaustion.
- Response surface methodology (RSM) : Optimize conditions (e.g., pH 10, 0.1 M NaCl) using a central composite design to model interactions between variables .
- Error propagation : Calculate combined uncertainties for exhaustion rates using the root-sum-square method, incorporating errors from spectrophotometry and volumetric measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
